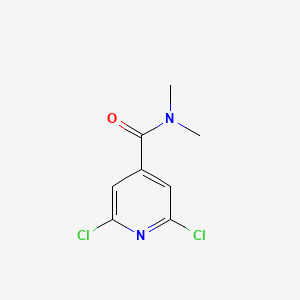![molecular formula C8H9N3OS B1438074 3-(2-aminoethyl)thieno[3,2-d]pyrimidin-4(3H)-one CAS No. 1097781-18-4](/img/structure/B1438074.png)
3-(2-aminoethyl)thieno[3,2-d]pyrimidin-4(3H)-one
Vue d'ensemble
Description
Thieno[3,2-d]pyrimidin-4(3H)-ones are a class of compounds that have been studied for their potential as antitubercular agents . They have shown significant antimycobacterial activity against Mycobacterium tuberculosis H37Ra and Mycobacterium bovis BCG .
Synthesis Analysis
Thieno[3,2-d]pyrimidin-4(3H)-ones can be synthesized from commercially available methyl 2-aminothiophene-3-carboxylate and formimidamide through three steps including condensation reaction, chlorination, and nucleophilic substitution . The structure of the synthesized compound is confirmed by MS and 1H NMR .Molecular Structure Analysis
Thieno[3,2-d]pyrimidin-4-amines have been reported to inhibit Cytochrome bd oxidase (Cyt-bd), an attractive drug target in Mycobacterium tuberculosis . The structure-activity relationship (SAR) of these compounds has been studied in three mycobacterial strains .Chemical Reactions Analysis
The synthesis of thieno[3,2-d]pyrimidin-4(3H)-ones involves a series of reactions including condensation, chlorination, and nucleophilic substitution . The reaction of thiophene derivatives with isocyanates followed by base-promoted cyclization yields the target thienopyrimidines .Applications De Recherche Scientifique
Hybrid Catalysts in Medicinal Chemistry
Research indicates that pyranopyrimidine scaffolds, closely related to thieno[3,2-d]pyrimidin-4(3H)-ones, are crucial in medicinal and pharmaceutical industries due to their wide applicability in synthetic pathways and bioavailability. Hybrid catalysts, including organocatalysts, metal catalysts, and nanocatalysts, play a significant role in developing these scaffolds, highlighting the compound's potential in facilitating the synthesis of bioactive molecules (Parmar, Vala, & Patel, 2023).
Anti-inflammatory and Pharmacological Activities
Pyrimidines, including derivatives similar to 3-(2-aminoethyl)thieno[3,2-d]pyrimidin-4(3H)-one, exhibit a broad spectrum of pharmacological effects, such as anti-inflammatory properties. These compounds inhibit the expression and activities of critical inflammatory mediators, showing potent anti-inflammatory effects. This suggests the potential application of the compound in developing new anti-inflammatory agents with minimal toxicity (Rashid et al., 2021).
Broad Spectrum of Biological Activities
The pyrimidine core is identified as a promising scaffold for the development of new biologically active compounds due to its wide range of pharmacological activity. This includes antiviral, psychotropic, antimicrobial, antitumor, and antifungal activities. Such versatility underscores the compound's potential in the search and design of new pharmacological agents (Chiriapkin, 2022).
Anticancer Applications
Pyrimidines, particularly in fused scaffolds, have shown significant anticancer activity through various mechanisms, indicating their potential to interact with diverse biological targets. This opens up avenues for 3-(2-aminoethyl)thieno[3,2-d]pyrimidin-4(3H)-one in cancer research, possibly as a lead compound for anticancer drug development (Kaur et al., 2014).
Orientations Futures
Thieno[3,2-d]pyrimidin-4(3H)-ones have shown potential as antitubercular agents . Future research could focus on further optimization and evaluation of these compounds, particularly in the context of developing a drug combination targeting energy metabolism . Additionally, the synthesis process could be refined for better yield and efficiency .
Propriétés
IUPAC Name |
3-(2-aminoethyl)thieno[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3OS/c9-2-3-11-5-10-6-1-4-13-7(6)8(11)12/h1,4-5H,2-3,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLBQITSEZMWQPO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC2=C1N=CN(C2=O)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-aminoethyl)thieno[3,2-d]pyrimidin-4(3H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




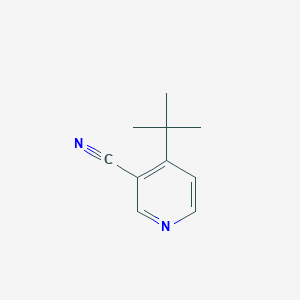
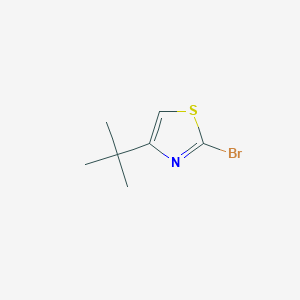
![4-{[(4-Fluorobenzyl)thio]methyl}-1,3-thiazol-2-amine](/img/structure/B1437995.png)
amine hydrochloride](/img/structure/B1437997.png)
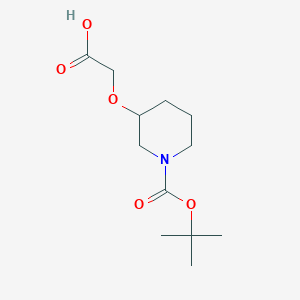
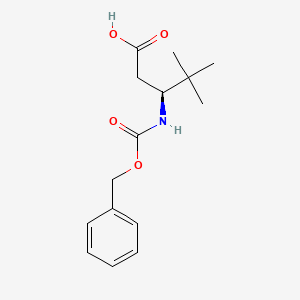

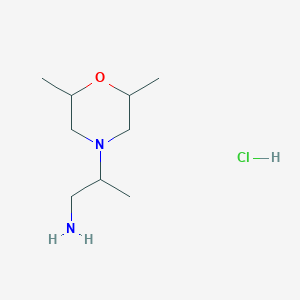

![Methyl 2-[(4-chloro-3-nitrobenzoyl)amino]propanoate](/img/structure/B1438010.png)

![N-[(2,5-dimethylphenyl)methyl]cyclopropanamine](/img/structure/B1438013.png)
